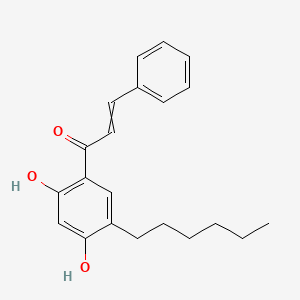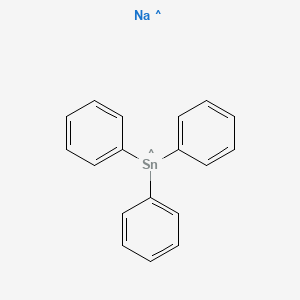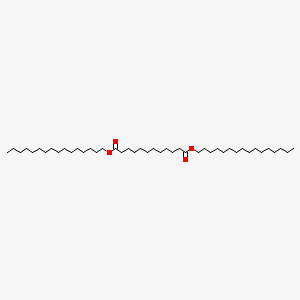
Dihexadecyl dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexadecyl dodecanedioate is a chemical compound with the molecular formula C44H86O4. It is also known by its systematic name, 1,12-dihexadecyl dodecanedioate. This compound is an ester derived from dodecanedioic acid and hexadecanol. It is primarily used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihexadecyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with hexadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of byproducts. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Dihexadecyl dodecanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and hexadecanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.
Major Products Formed
Hydrolysis: Dodecanedioic acid and hexadecanol.
Transesterification: A different ester and the original alcohol (hexadecanol).
Aplicaciones Científicas De Investigación
Dihexadecyl dodecanedioate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other complex molecules and can be used in the study of esterification and hydrolysis reactions .
Biology
In biological research, this compound is used in the formulation of niosomes, which are non-ionic surfactant vesicles. Niosomes are used as drug delivery systems to encapsulate both hydrophobic and hydrophilic drugs, enhancing their bioavailability and stability .
Medicine
In medicine, this compound-based niosomes are explored for their potential in targeted drug delivery. These niosomes can improve the therapeutic efficacy of drugs by ensuring controlled release and reducing toxicity .
Industry
In the industrial sector, this compound is used as a plasticizer and lubricant. It enhances the flexibility and durability of polymers and reduces friction in mechanical systems .
Mecanismo De Acción
The mechanism of action of dihexadecyl dodecanedioate in drug delivery systems involves the encapsulation of drugs within niosomes. These niosomes protect the drug from degradation and facilitate its controlled release at the target site. The molecular targets and pathways involved depend on the specific drug encapsulated within the niosomes .
Comparación Con Compuestos Similares
Similar Compounds
Dodecanedioic acid: An α,ω-dicarboxylic acid that is a precursor to dihexadecyl dodecanedioate.
Hexadecanol: A long-chain fatty alcohol used in the synthesis of this compound.
Uniqueness
This compound is unique due to its dual long-chain alkyl groups, which impart distinct physical and chemical properties. These properties make it suitable for use in specialized applications such as niosome formulation and as a plasticizer .
Propiedades
Número CAS |
42234-04-8 |
|---|---|
Fórmula molecular |
C44H86O4 |
Peso molecular |
679.1 g/mol |
Nombre IUPAC |
dihexadecyl dodecanedioate |
InChI |
InChI=1S/C44H86O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-33-37-41-47-43(45)39-35-31-27-23-24-28-32-36-40-44(46)48-42-38-34-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
Clave InChI |
RCNQFTSPHJETIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






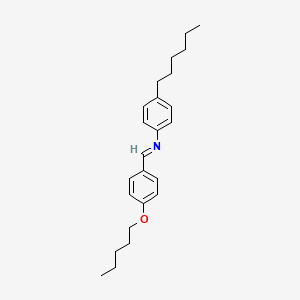

![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
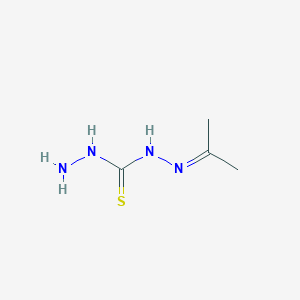
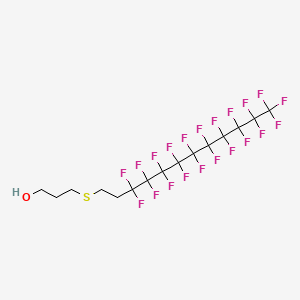
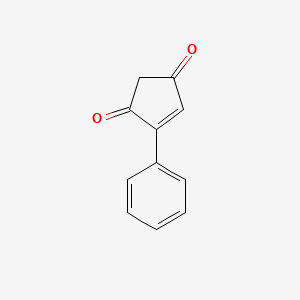
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)

